molecular formula C27H27F3N4O4S B11648497 (6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648497
M. Wt: 560.6 g/mol
InChI Key: QDYXWYRJHIGKTR-UCLXRCSYSA-N
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Description

The compound (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxyphenyl group, and a thiadiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under specific conditions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Ethoxyphenyl Group: This can be done through etherification reactions using ethoxyphenol derivatives.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiadiazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:

    Thiadiazolopyrimidines: Compounds with similar core structures but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical properties.

    Phenoxyethoxy Compounds: Compounds with phenoxyethoxy groups, which influence their biological activities.

The uniqueness of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H27F3N4O4S

Molecular Weight

560.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H27F3N4O4S/c1-5-36-22-14-17(13-19-23(31)34-26(32-24(19)35)39-25(33-34)27(28,29)30)7-9-20(22)37-10-11-38-21-12-16(4)6-8-18(21)15(2)3/h6-9,12-15,31H,5,10-11H2,1-4H3/b19-13-,31-23?

InChI Key

QDYXWYRJHIGKTR-UCLXRCSYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC(=C4)C)C(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC(=C4)C)C(C)C

Origin of Product

United States

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